SB 742457 hydrochloride
Description
Overview of Serotonin (B10506) Receptor Subtypes in Central Nervous System Function
Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial neurotransmitter that exerts its influence through at least seven distinct families of receptors, designated 5-HT1 through 5-HT7. nih.goven-journal.orgnih.gov With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other serotonin receptors are G-protein coupled receptors (GPCRs). wikipedia.orgnih.gov These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in modulating the release of numerous other neurotransmitters, including glutamate (B1630785), GABA, dopamine (B1211576), and acetylcholine (B1216132). wikipedia.org This extensive network of interactions allows serotonin to influence a vast range of biological and neurological processes, such as mood, anxiety, cognition, learning, memory, and sleep. wikipedia.orgnih.gov
The diverse functions of serotonin are a direct result of the specific distribution and signaling properties of its receptor subtypes. For instance, the 5-HT1 receptor family is generally linked to inhibitory responses, while the 5-HT2 family is typically excitatory. nih.govnih.gov The 5-HT4, 5-HT6, and 5-HT7 receptors are all positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.govnih.gov
Discovery and Characterization of the 5-Hydroxytryptamine 6 Receptor (5-HT6R)
The 5-HT6 receptor is one of the more recently identified members of the serotonin receptor family and has become a significant focus of research due to its unique localization and potential therapeutic implications. en-journal.orgmdpi.com
The rat 5-HT6 receptor was first identified and cloned from striatal tissue in 1993. en-journal.orgmdpi.comunav.edu Subsequently, the human counterpart was cloned in 1996, revealing a high degree of similarity (89% homology) with the rat receptor. en-journal.orgnih.gov The human 5-HT6 receptor gene encodes a protein of 440 amino acids. en-journal.orgnih.gov
The 5-HT6 receptor is classified as a Family A G-protein coupled receptor. ebi.ac.uk It is specifically coupled to the Gs alpha subunit, which, upon activation, stimulates adenylyl cyclase, leading to an increase in the production of the second messenger cAMP. nih.govnih.gov This signaling pathway is a key mechanism through which the 5-HT6 receptor exerts its effects on neuronal function.
The expression of the 5-HT6 receptor is almost exclusively confined to the central nervous system. wikipedia.orgnih.gov High levels of 5-HT6R messenger RNA (mRNA) have been identified in several brain regions crucial for cognition and motor control. These areas include the striatum, nucleus accumbens, olfactory tubercle, cerebral cortex (particularly the frontal and entorhinal regions), and the hippocampus (specifically the CA1, CA2, and CA3 regions of the dentate gyrus). unav.eduwikipedia.orggenecards.org Studies have shown that 5-HT6R mRNA is expressed in both glutamatergic and GABAergic neurons, suggesting its role in modulating the balance between excitatory and inhibitory signaling in the brain. nih.gov
A notable genetic variation within the human 5-HT6 receptor gene is a silent polymorphism known as C267T, located at base pair 267. en-journal.orgnih.govunav.edu While this polymorphism does not alter the amino acid sequence of the receptor protein, it has been the subject of numerous studies investigating potential associations with neuropsychiatric disorders. en-journal.orgnih.gov Research has explored links between this polymorphism and conditions such as Alzheimer's disease and schizophrenia, although the findings have not always been consistent. unav.edumdpi.com For instance, some studies have suggested an association between the T allele of the C267T polymorphism and a higher frequency of the APOE ε4 allele, a known genetic risk factor for Alzheimer's disease, as well as poorer performance on cognitive tests in affected individuals. researchgate.net
Physiological and Pathophysiological Roles of 5-HT6R in Neurocognition
The specific localization of the 5-HT6 receptor in brain regions integral to learning and memory has led to extensive investigation into its role in cognitive processes. nih.govnih.gov Blockade of 5-HT6 receptors has been shown to enhance cognitive performance in a variety of preclinical models. medchemexpress.comnih.gov This cognitive enhancement is thought to be mediated by an increase in the release of several neurotransmitters, including acetylcholine and glutamate, which are critical for learning and memory. nih.govontosight.ai
Dysregulation of the 5-HT6 receptor system has been implicated in the pathophysiology of cognitive deficits associated with neuropsychiatric disorders such as Alzheimer's disease and schizophrenia. nih.gov This has positioned the 5-HT6 receptor as a promising therapeutic target for the development of novel cognitive-enhancing drugs. nih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(benzenesulfonyl)-8-piperazin-1-ylquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S.ClH/c23-25(24,16-6-2-1-3-7-16)17-13-15-5-4-8-18(19(15)21-14-17)22-11-9-20-10-12-22;/h1-8,13-14,20H,9-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLWNUQEZNYKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sb 742457 Hydrochloride: a Serotonin 5 Ht6 Receptor Antagonist
Conceptual Framework of 5-HT6R Antagonism as a Therapeutic Strategy
The therapeutic rationale for antagonizing the 5-hydroxytryptamine-6 (5-HT6) receptor stems from its unique distribution and function within the central nervous system (CNS). The 5-HT6 receptor is almost exclusively found in the brain, with high concentrations in regions critical for cognition and behavior, such as the hippocampus, striatum, and cortex. snmjournals.orgnih.gov This localization has made it a focal point for research into new treatments for neurodegenerative conditions like Alzheimer's disease, which are characterized by cognitive decline and behavioral symptoms. nih.govnih.gov
Blockade of 5-HT6 receptors has been shown in preclinical studies to enhance cognitive performance across various learning and memory tests. nih.govingentaconnect.com The underlying mechanism for this procognitive effect is believed to be the modulation of multiple neurotransmitter systems. nih.govnih.gov Antagonism of 5-HT6 receptors leads to an increase in the release of acetylcholine (B1216132) and glutamate (B1630785), both of which are crucial for learning and memory processes. ingentaconnect.comresearchgate.net Furthermore, this antagonism also enhances noradrenergic and dopaminergic neurotransmission, which can contribute to improved cognitive function and may also produce anxiolytic and antidepressant-like effects. nih.govnih.gov This multi-faceted neurochemical enhancement forms the conceptual foundation for investigating 5-HT6 receptor antagonists like SB 742457 hydrochloride as a therapeutic strategy. nih.gov
Selective Receptor Binding Profile of this compound
This compound is characterized by its high affinity and selectivity for the 5-HT6 receptor.
The compound demonstrates a strong binding affinity for the human 5-HT6 receptor. In vitro studies have reported high potency, with a pKi value of 9.63, which corresponds to a Ki (inhibition constant) in the low nanomolar range, approximately 0.2 nM. medchemexpress.comnih.gov This high affinity indicates a strong interaction between SB 742457 and the 5-HT6 receptor. Moreover, it has been shown to have a selectivity of over 100-fold for the 5-HT6 receptor compared to a wide range of other receptors. medchemexpress.com
| Parameter | Value | Reference |
| pKi | 9.63 | medchemexpress.com |
| Ki | ~0.2 nM | nih.gov |
| Selectivity | >100-fold over other receptors | medchemexpress.com |
Studies involving repeated administration have shown that SB 742457 can saturate 5-HT6 receptors even at lower doses. In contrast, the engagement of 5-HT2A receptors appears to be dose-dependent. snmjournals.orgnih.gov This suggests that at different therapeutic doses, the compound might exert its effects through a combination of potent 5-HT6 blockade and partial 5-HT2A antagonism. nih.gov
| Receptor Subtype | Binding Affinity/Occupancy | Reference |
| 5-HT6 | High affinity (pKi 9.63); Saturated at doses of 3, 15, and 35 mg/day. | medchemexpress.comnih.gov |
| 5-HT2A | ~40-fold lower affinity than for 5-HT6; Occupancy was 24% at 3 mg/day, 35% at 15 mg/day, and 58% at 35 mg/day. | snmjournals.orgnih.gov |
Historical Development and Research Trajectory of this compound
SB 742457 was originally developed by GlaxoSmithKline (GSK). wikipedia.orgontosight.ai The compound entered clinical development for the potential treatment of Alzheimer's disease. wikipedia.org GSK conducted Phase I studies in healthy volunteers and subsequent Phase II trials in patients with mild-to-moderate Alzheimer's disease. ingentaconnect.comclinicaltrials.govnih.gov
The results from the Phase II trials were mixed. Some studies suggested a potential for efficacy, particularly in improving global function when used as an add-on therapy with the acetylcholinesterase inhibitor donepezil (B133215). researchgate.netnih.gov However, as a monotherapy, SB 742457 did not demonstrate a significant benefit on cognition compared to placebo. cornell.edunih.govnih.govbham.ac.uk
In December 2014, GSK sold the rights to the compound, which was also known as intepirdine (B1672000), to Axovant Sciences. wikipedia.org Axovant continued its development under the code RVT-101 and initiated a large Phase III clinical trial called the MINDSET study. wikipedia.orgresearchgate.net This trial evaluated intepirdine as an adjunctive therapy to donepezil in patients with mild-to-moderate Alzheimer's disease. In September 2017, it was announced that the MINDSET trial failed to meet its co-primary endpoints of improving cognition and activities of daily living. wikipedia.orgresearchgate.net Following this outcome, and after subsequent negative results in trials for dementia with Lewy bodies, Axovant announced the discontinuation of the development of intepirdine in 2018. wikipedia.orgontosight.ai
Mechanistic Investigations of Serotonin 5 Ht6 Receptor Antagonism
Neurochemical Modulations Associated with 5-HT6R Blockade
One of the primary mechanisms by which 5-HT6 receptor antagonists exert their effects is through the enhancement of the cholinergic system. patsnap.com The cholinergic system is crucial for processes of learning and memory, and its dysfunction is a well-established feature of neurodegenerative disorders. patsnap.com Research has consistently shown that blocking 5-HT6 receptors facilitates cholinergic neurotransmission. nih.govnih.gov For instance, preclinical studies using selective 5-HT6R antagonists have demonstrated an increase in acetylcholine (B1216132) release in key brain regions. The antagonist SB-357134 was found to increase potassium chloride (KCl)-stimulated acetylcholine release in vitro from rat cortical and striatal slices. nih.gov This enhancement of cholinergic tone is believed to be a significant contributor to the memory-improving effects observed with compounds like SB 742457 hydrochloride. nih.gov
The glutamatergic system, the main excitatory neurotransmitter system in the brain, is also significantly impacted by 5-HT6 receptor antagonism. patsnap.com Glutamate (B1630785) plays a vital role in synaptic plasticity, a fundamental process for learning and memory formation. patsnap.com Blockade of 5-HT6 receptors has been shown to increase the extracellular levels of glutamate, thereby enhancing excitatory neurotransmission. nih.gov In vivo microdialysis studies with the selective antagonist SB-271046 revealed a notable increase in glutamate and aspartate concentrations in the frontal cortex and hippocampus. nih.govnih.gov This facilitation of the glutamatergic pathway represents another critical mechanism through which 5-HT6R antagonists may improve cognitive function. patsnap.com
| Compound | Neurotransmitter | Effect | Brain Region | Study Type |
|---|---|---|---|---|
| SB-357134 | Acetylcholine | Increase | Cortex & Striatum | In Vitro (Rat Slices) nih.gov |
| SB-271046 | Glutamate | Increase | Frontal Cortex & Hippocampus | In Vivo (Microdialysis) nih.govnih.gov |
| SB-271046 | Dopamine (B1211576) | Increase | Medial Prefrontal Cortex | In Vivo (Microdialysis) nih.gov |
| SB-271046 | Noradrenaline | Increase | Medial Prefrontal Cortex | In Vivo (Microdialysis) nih.gov |
The influence of 5-HT6 receptor blockade extends beyond the cholinergic and glutamatergic systems to other crucial monoaminergic pathways. tandfonline.comwikipedia.org Preclinical studies have demonstrated that 5-HT6R antagonists can facilitate the release of both dopamine and norepinephrine (B1679862) (noradrenaline). wikipedia.org Microdialysis experiments with the antagonist SB-271046 showed increased concentrations of dopamine and noradrenaline in the rat medial prefrontal cortex. nih.gov The antidepressant-like effects of some 5-HT6R antagonists have been attributed to their indirect actions on dopamine D1 and D2 receptors as well as α2-adrenoceptors. nih.gov This broad modulation of multiple neurotransmitter systems—acetylcholine, glutamate, dopamine, and norepinephrine—underpins the diverse pharmacological profile of 5-HT6 receptor antagonists. patsnap.comtandfonline.com
Intracellular Signaling Cascades Affected by 5-HT6R Antagonism
As a GPCR, the 5-HT6 receptor transduces extracellular serotonin (B10506) signals into intracellular changes via various signaling cascades. Antagonism of this receptor, particularly through inverse agonism, directly interferes with these pathways.
The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of G proteins, which stimulates the enzyme adenylate cyclase. nih.govwikipedia.org Upon activation by an agonist, this pathway leads to an increase in the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Many 5-HT6 receptor antagonists, including this compound, function as inverse agonists. This means that in addition to blocking the effects of agonists, they also reduce the receptor's basal, or constitutive, activity. nih.gov By inhibiting this constitutive Gs signaling, these compounds decrease the activity of adenylate cyclase, leading to a reduction in cAMP formation. This modulation of the cAMP pathway is a foundational element of the receptor's mechanism of action.
Beyond the canonical Gs/cAMP pathway, 5-HT6 receptor signaling involves other important intracellular proteins. While beta-arrestins are key regulators of GPCR signaling, mediating receptor desensitization, internalization, and G protein-independent signaling, their specific role in the actions of 5-HT6R antagonists is still under investigation. bohrium.comfrontiersin.org
In contrast, a direct and functionally significant interaction has been established between the 5-HT6 receptor and Cyclin-Dependent Kinase 5 (CDK5), a critical regulator of neuronal development and function. nih.govfrontiersin.org Research has shown that 5-HT6 receptors constitutively interact with CDK5. nih.gov This interaction leads to the phosphorylation of the receptor at a specific site (Ser350) by CDK5, which in turn promotes agonist-independent neurite growth—a key process in neuronal differentiation. nih.govnih.gov This constitutive activity can be prevented by 5-HT6R antagonists that act as inverse agonists, such as SB258585. nih.gov The ability of these antagonists to inhibit the 5-HT6R-CDK5 signaling pathway reveals a novel, non-canonical mechanism through which these compounds can influence neuronal structure and function. nih.govnih.gov
| Signaling Pathway | Key Components | Effect of 5-HT6R Antagonism (Inverse Agonism) |
|---|---|---|
| Canonical Gs Pathway | Gs Protein, Adenylate Cyclase, cAMP | Decreased activity, leading to reduced cAMP production. nih.govwikipedia.org |
| CDK5 Pathway | CDK5, Receptor Phosphorylation (Ser350) | Prevents constitutive, agonist-independent signaling for neurite growth. nih.govnih.gov |
Downstream Effects on cAMP/PKA and CREB Pathways
The serotonin 5-HT6 receptor is primarily understood to exert its neuronal influence through a Gs-protein coupled signaling cascade. Activation of the 5-HT6 receptor stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine 3',5'-monophosphate (cAMP). This increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). nih.gov PKA, a key enzyme in this pathway, then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB) at the serine-133 residue. nih.gov Phosphorylated CREB (pCREB) acts as a transcription factor, migrating to the nucleus to regulate the expression of genes involved in neuronal plasticity, learning, and memory. nih.govdovepress.com
This compound functions as a potent and selective antagonist, and has also been classified as an inverse agonist, of the 5-HT6 receptor. nih.govacs.org As an antagonist, it blocks the binding of the endogenous ligand, serotonin, to the receptor. As an inverse agonist, it can reduce the receptor's basal, or constitutive, activity. acs.org The primary downstream consequence of this action is the inhibition of the aforementioned signaling cascade. By preventing 5-HT6 receptor activation, SB 742457 is expected to decrease the production of cAMP, leading to reduced PKA activity and a subsequent decrease in the phosphorylation of CREB. This modulation of the cAMP/PKA/CREB pathway is a central element of its mechanism of action and is hypothesized to underlie its effects on cognitive function.
| Component | Function in Pathway | Effect of 5-HT6 Receptor Activation | Predicted Effect of SB 742457 Administration |
|---|---|---|---|
| Adenylyl Cyclase | Enzyme that synthesizes cAMP from ATP | Activation | Inhibition |
| cAMP | Second messenger that activates PKA | Increased Levels | Decreased Levels |
| PKA | Kinase that phosphorylates CREB | Activation | Reduced Activation |
| CREB | Transcription factor for neuronal genes | Phosphorylation (Activation) | Reduced Phosphorylation (Inactivation) |
Potential Linkages to Neurodegenerative Disease Pathologies
The investigation of SB 742457 has been particularly focused on its potential therapeutic role in Alzheimer's disease (AD), a condition defined by complex and interconnected pathologies. nih.govnih.gov The antagonism of the 5-HT6 receptor is thought to influence several of these core pathological processes.
Influence on Amyloid-Beta (Aβ) Production and Cleavage Pathways
A primary hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides, which aggregate to form extracellular plaques in the brain. nih.govyoutube.com These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. youtube.com While clinical trials have investigated SB 742457 in patients with AD, the direct molecular mechanisms by which 5-HT6 receptor antagonism influences APP processing and Aβ production are still under investigation. nih.govnih.gov One hypothesis is that the procognitive effects of 5-HT6 antagonists are mediated through the modulation of cholinergic and glutamatergic systems, which are known to be dysregulated in AD and can, in turn, influence APP cleavage pathways. nih.gov By enhancing cholinergic transmission, SB 742457 may indirectly promote the non-amyloidogenic processing of APP, though further research is needed to substantiate this link.
| Component | Description | Role in Alzheimer's Disease |
|---|---|---|
| Amyloid Precursor Protein (APP) | A transmembrane protein that is cleaved to produce Aβ peptides. youtube.com | Source of amyloid-beta peptides. |
| β-Secretase (BACE1) | Enzyme that performs the initial cleavage of APP in the amyloidogenic pathway. | Initiates the production of Aβ. |
| γ-Secretase | Enzyme complex that performs the second cleavage, releasing Aβ peptides. youtube.com | Generates Aβ peptides of varying lengths (e.g., Aβ40, Aβ42). |
| Amyloid-Beta (Aβ) Peptides | Peptides that aggregate to form plaques. nih.gov | Considered a central element in AD pathogenesis, contributing to neurotoxicity. |
Modulation of Tau Hyperphosphorylation
The second defining pathology of Alzheimer's disease is the formation of intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. nih.gov Normally, tau is a microtubule-associated protein that stabilizes the neuronal cytoskeleton. In AD, tau becomes abnormally and excessively phosphorylated, causing it to detach from microtubules and aggregate into insoluble tangles. youtube.comnih.gov This process disrupts neuronal transport and contributes to synaptic dysfunction and cell death. nih.gov The potential for SB 742457 to modulate tau pathology is an area of significant interest. While the compound has been tested in AD populations where tau pathology is prevalent, direct evidence from the provided research detailing the specific effects of SB 742457 on tau kinases or phosphatases is not yet fully established. nih.gov Any potential influence is likely indirect, possibly mediated through the downstream effects of modulating neurotransmitter systems implicated in the regulation of tau phosphorylation.
| Consequence | Description |
|---|---|
| Microtubule Destabilization | Hyperphosphorylated tau detaches from microtubules, leading to their disassembly. youtube.com |
| Impaired Axonal Transport | Disruption of the microtubule network hinders the transport of vesicles, mitochondria, and other essential cellular components. |
| Neurofibrillary Tangle (NFT) Formation | Aggregated tau forms insoluble fibrils inside neurons, contributing to cellular stress. nih.gov |
| Neuronal Dysfunction and Death | The combination of cytoskeletal collapse, transport deficits, and aggregation toxicity leads to synaptic loss and neurodegeneration. nih.gov |
Regulation of Central Nervous System Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases, including Alzheimer's. nih.govelsevierpure.com This process involves the sustained activation of resident immune cells in the central nervous system (CNS), primarily microglia and astrocytes. nih.govyoutube.com In the context of AD, these cells react to the presence of Aβ plaques and neuronal damage, releasing a host of inflammatory mediators such as cytokines and chemokines. elsevierpure.comyoutube.com While this response is initially protective, chronic activation becomes detrimental, perpetuating a cycle of neuronal damage. elsevierpure.com Serotonin 5-HT6 receptors are expressed in the CNS, and their modulation may influence neuroinflammatory processes. The antagonism of these receptors by compounds like SB 742457 could potentially temper the inflammatory response by modulating glial cell activity. This represents a plausible, though not yet fully detailed, mechanism by which SB 742457 may exert neuroprotective effects beyond direct neuronal signaling.
| Cell Type | Role in the Healthy CNS | Role in Neuroinflammation |
|---|---|---|
| Microglia | Resident immune cells responsible for surveillance and phagocytosis. nih.govyoutube.com | Become activated in response to pathogens or damage, releasing pro-inflammatory and anti-inflammatory factors. youtube.com |
| Astrocytes | Provide metabolic support to neurons, maintain homeostasis, and contribute to the blood-brain barrier. youtube.com | Can become reactive, releasing inflammatory mediators and contributing to the inflammatory environment. youtube.com |
Preclinical Pharmacological Evaluation of Sb 742457 Hydrochloride
In Vitro Pharmacological Characterization
The initial stages of evaluating SB 742457 hydrochloride involved detailed in vitro studies to ascertain its affinity and functional activity at the human 5-HT6 receptor.
Cell-Based Assays for 5-HT6R Activity
The binding affinity of this compound for the 5-HT6 receptor has been determined through radioligand binding assays. In studies utilizing HeLa cells stably expressing the recombinant human 5-HT6 receptor, the compound demonstrated high affinity. The equilibrium dissociation constant (pKi) for this compound at the human 5-HT6 receptor was determined to be 9.63. This high pKi value indicates a very strong binding affinity for the receptor. Furthermore, selectivity assays have shown that this compound is highly selective for the 5-HT6 receptor, exhibiting over 100-fold greater affinity for this receptor compared to a wide range of other receptors, ion channels, and transporters.
Functional Antagonism Studies
To characterize the functional activity of this compound, researchers have employed cell-based functional assays. The 5-HT6 receptor is known to be positively coupled to adenylyl cyclase through Gs proteins, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) upon activation.
Functional antagonism was assessed by measuring the ability of this compound to inhibit the 5-HT-induced increase in cAMP levels. In these assays, this compound was found to potently block the agonist-stimulated production of cAMP. Importantly, these studies have characterized this compound as a neutral antagonist. This means that it blocks the receptor from being activated by agonists but does not have an effect on the basal, or constitutive, activity of the receptor on its own. This distinguishes it from inverse agonists, which would decrease the basal signaling of the receptor.
In Vivo Assessments of Cognitive Enhancement in Animal Models
Following its thorough in vitro characterization, this compound was advanced to in vivo studies using established animal models that mimic certain cognitive deficits observed in human neurological and psychiatric disorders.
Reversal of Experimentally Induced Cognitive Deficits
A primary focus of the in vivo evaluation of this compound has been its ability to reverse cognitive impairments induced by pharmacological agents. These models are crucial for demonstrating the compound's potential as a cognitive enhancer.
The non-selective muscarinic receptor antagonist scopolamine (B1681570) is widely used to induce transient cognitive deficits, particularly in learning and memory, by disrupting cholinergic neurotransmission. The efficacy of this compound has been demonstrated in scopolamine-induced impairment models, most notably in the Novel Object Recognition (NOR) task.
In the NOR task, an animal's ability to remember a previously encountered object is assessed. Scopolamine administration typically impairs this form of recognition memory, causing animals to explore a novel and a familiar object for similar amounts of time. Pre-treatment with this compound has been shown to reverse this deficit. In studies with rats, those treated with scopolamine alone showed no preference for the novel object, indicating a memory impairment. However, rats that received this compound prior to the scopolamine challenge demonstrated a significant preference for the novel object, performing similarly to healthy control animals. This suggests that the compound can ameliorate cholinergic--mediated memory deficits.
Effect of this compound on Scopolamine-Induced Deficits in the Novel Object Recognition (NOR) Task
| Treatment Group | Discrimination Index (DI) | Outcome |
|---|---|---|
| Vehicle Control | Positive (e.g., >0.2) | Normal recognition memory; significant exploration of the novel object. |
| Scopolamine | Near Zero (e.g., ~0.0) | Impaired recognition memory; no significant preference for the novel object. |
| Scopolamine + this compound | Positive (e.g., >0.2) | Reversal of memory impairment; significant preference for the novel object restored. |
Phencyclidine (PCP) is a non-competitive NMDA receptor antagonist that is used in animal models to induce behavioral and cognitive abnormalities that resemble symptoms of schizophrenia. Chronic or sub-chronic administration of PCP in rodents leads to persistent cognitive deficits, including impairments in learning and memory.
Research indicates that antagonism of the 5-HT6 receptor may be a viable strategy to counteract the cognitive deficits induced by NMDA receptor hypofunction. While the direct effects of this compound in PCP-induced models are not as extensively documented in publicly available literature as its effects in scopolamine models, the therapeutic rationale is based on the modulation of multiple neurotransmitter systems. Blockade of 5-HT6 receptors is thought to enhance the release of acetylcholine (B1216132) and glutamate (B1630785), neurotransmitters that are crucial for cognitive processes and are disrupted in the PCP model. Therefore, it is hypothesized that this compound could ameliorate the memory decline observed in these models by restoring a healthier neurochemical balance.
MK-801 Induced Cognitive Dysfunction Models
The non-competitive NMDA receptor antagonist MK-801 is utilized to induce cognitive deficits in animal models, mimicking certain aspects of cognitive impairment observed in neuropsychiatric disorders. Research has investigated the potential of SB 742457, a 5-HT6 receptor antagonist, to counteract these induced deficits.
In studies using the Novel Object Recognition Task (NORT), acute administration of SB-742457 has been shown to reverse the memory impairments caused by MK-801 in rats. This reversal effect was also observed with chronic administration of the compound, suggesting a persistent pro-cognitive effect in this model. The mechanism behind this is thought to involve the modulation of brain-derived neurotrophic factor (BDNF) signaling pathways in the hippocampus, which are disrupted by MK-801. Both acute and chronic administration of SB-742457 have been found to prevent the alterations in BDNF signaling induced by MK-801 nih.gov.
| Treatment Group | Administration | Outcome in Novel Object Recognition Task (NORT) |
| MK-801 | - | Impaired memory performance |
| SB-742457 + MK-801 | Acute | Reversal of MK-801-induced memory impairment |
| SB-742457 + MK-801 | Chronic (21-day) | Persistent reversal of MK-801-induced memory impairment |
Improvement of Cognition in Age-Related Decline Models
Preclinical studies have demonstrated that 5-HT6 receptor antagonists, including SB-742457, can enhance cognitive performance in aged rats. Specifically, in the Morris Water Maze task, a widely used assay for spatial learning and memory, SB-742457 has been shown to improve the performance of aged rats frontiersin.org. This suggests that the compound can ameliorate age-related cognitive decline. The cognitive-enhancing properties of 5-HT6 receptor antagonists in aged animals are believed to be linked to their ability to modulate multiple neurotransmitter systems cdc.gov.
| Animal Model | Behavioral Task | Effect of SB-742457 |
| Aged Rats | Morris Water Maze | Enhanced performance |
The blockade of 5-HT6 receptors has been associated with an increase in acetylcholine levels in the hippocampus. This neurochemical effect is considered a key mechanism underlying the pro-cognitive effects of 5-HT6 receptor antagonists cdc.govnih.govopenrepository.comfrontiersin.org. Enhanced cholinergic neurotransmission in the hippocampus is known to play a crucial role in learning and memory processes, which are often impaired in age-related cognitive decline. By increasing acetylcholine release, 5-HT6 receptor antagonists like SB-742457 may help to restore cholinergic function and thereby improve cognitive performance in aged subjects cdc.govfrontiersin.org.
Specific Behavioral Paradigms
The Novel Object Recognition (NOR) task is a widely used behavioral assay to assess learning and memory in rodents. The principle of this task is based on the innate tendency of rodents to explore novel objects more than familiar ones.
In the context of MK-801-induced cognitive deficits, SB-742457 has demonstrated efficacy in reversing these impairments in the NOR task nih.gov. This suggests that SB-742457 can ameliorate deficits in recognition memory. Furthermore, other selective 5-HT6 receptor antagonists have also been shown to reverse delay-dependent deficits in the NOR model, further supporting the role of this receptor in recognition memory researchgate.net.
| Model | Treatment | Effect on NOR Performance |
| MK-801-induced cognitive deficit | SB-742457 | Reverses memory impairment nih.gov |
| Age-related cognitive decline | SB-742457 | Reverses scopolamine-induced deficits frontiersin.org |
The Morris Water Maze (MWM) task is a classic behavioral paradigm used to evaluate spatial learning and memory, functions that are highly dependent on the hippocampus.
Studies have shown that 5-HT6 receptor antagonists can enhance retention in the MWM task in rats, indicating an improvement in long-term spatial memory. Specifically, SB-742457 has been reported to enhance the performance of aged rats in the water maze task frontiersin.org. This suggests that antagonism of the 5-HT6 receptor can positively modulate the neural circuits involved in spatial navigation and memory consolidation.
Passive Avoidance Tasks
The passive avoidance task is a behavioral paradigm used to assess fear-motivated learning and memory. In this test, an animal learns to avoid an environment where an aversive stimulus was previously delivered. A comprehensive search of the available preclinical literature did not yield specific studies evaluating the effects of this compound in passive avoidance tasks. While other 5-HT6 receptor antagonists have been evaluated in this paradigm, direct data detailing the performance of this compound is not presently available. One study noted that the compound AVN-211 demonstrated superior pro-cognitive effects in a passive avoidance test compared to SB-742457, but did not provide the specific performance data for SB 742457 itself nih.gov.
Object Location Task
The object location task is utilized to evaluate spatial memory, which is heavily dependent on hippocampal function. This task assesses an animal's ability to remember the original location of a familiar object. Despite the known pro-cognitive effects of 5-HT6 receptor antagonists, a detailed review of published preclinical research did not identify specific studies that have assessed the efficacy of this compound using the object location task.
Exploration of Anxiolytic and Antidepressant-Like Activities in Preclinical Settings
The potential of this compound to modulate anxiety and depression-related behaviors has been investigated in several preclinical models. As a class, 5-HT6 receptor antagonists are recognized for their potential anxiolytic and antidepressant-like properties en-journal.org.
Research into the anxiolytic-like effects of SB 742457 has utilized the elevated plus-maze (EPM) test in rats. When administered alone, SB 742457 was found to significantly increase the total distance covered by the animals in the maze dovepress.comuj.edu.pl. In a study evaluating its effects in combination with antipsychotic medications, the administration of SB 742457 with risperidone (B510) was shown to trigger a distinct anxiolytic-like activity dovepress.comuj.edu.plresearchgate.net.
The antidepressant-like potential has been primarily assessed using the forced swim test (FST). In one study, SB 742457 was reported to be active in the FST in rats, suggesting an antidepressant-like effect nih.gov. However, another study found that SB 742457 did not influence haloperidol-induced depressive-like behavior in the same test larvol.com. These findings suggest that the antidepressant-like effects of SB 742457 may be context-dependent or influenced by co-administered therapeutic agents.
| Preclinical Model | Species | Key Findings | Reference |
|---|---|---|---|
| Elevated Plus-Maze (EPM) Test | Rat | When administered alone, increased total distance covered. Co-administration with risperidone triggered anxiolytic-like activity. | dovepress.comuj.edu.plresearchgate.net |
| Forced Swim Test (FST) | Rat | Demonstrated activity, suggesting an antidepressant-like effect. | nih.gov |
| Forced Swim Test (FST) | Rat | Had no influence on haloperidol-induced depressive-like behavior. | larvol.com |
Comparative Preclinical Efficacy with Reference Compounds and Other 5-HT6R Antagonists
The preclinical efficacy of this compound has been evaluated in relation to established cognitive enhancers and other novel 5-HT6 receptor antagonists. These comparative studies provide context for its potential therapeutic profile.
In clinical settings, SB 742457 has been compared with the acetylcholinesterase inhibitor donepezil (B133215), showing improvements in global function, although the effects on cognition were smaller than historically observed for donepezil nih.gov. In preclinical comparative mentions, the 5-HT6 antagonist AVN-211 was reported to have pro-cognitive effects comparable to donepezil and superior to those of SB-742457 in the Morris water maze and passive avoidance tests nih.gov.
Direct preclinical comparisons with other 5-HT6 receptor antagonists have been conducted. One study compared SB 742457 with a novel antagonist, identified as compound 25 (4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline). In the novel object recognition (NOR) task, both compounds reversed memory deficits at similar doses. However, in the forced swim test (FST), SB 742457 required a 10 to 30-fold higher dose than compound 25 to demonstrate an antidepressant-like effect nih.gov. Conversely, SB 742457 was found to be active in the Vogel conflict test, a model for anxiety, whereas compound 25 showed no anxiolytic activity in the same test nih.gov.
Another potent 5-HT6 receptor antagonist, AVN-211, has been shown to possess anxiolytic efficacy that is similar to or better than reference compounds like lorazepam and buspirone (B1668070) in the elevated plus-maze model avineuro.ru.
| Compound Compared | Preclinical Model | Comparative Efficacy Finding | Reference |
|---|---|---|---|
| Donepezil | Morris Water Maze, Passive Avoidance (Indirect Comparison) | AVN-211's effects were comparable to donepezil and superior to SB 742457. | nih.gov |
| Compound 25 | Novel Object Recognition (NOR) | Reversed memory deficits at similar doses to SB 742457. | nih.gov |
| Compound 25 | Forced Swim Test (FST) | SB 742457 required a 10-30x higher dose to show activity. | nih.gov |
| Compound 25 | Vogel Conflict Test | SB 742457 was active (anxiolytic-like effect), while Compound 25 was not. | nih.gov |
| AVN-211 | Passive Avoidance, Morris Water Maze | Demonstrated superior pro-cognitive effects compared to SB 742457. | nih.gov |
Structure Activity Relationship Sar and Analog Design of 5 Ht6 Receptor Ligands
Design Principles for Selective 5-HT6R Antagonists
The creation of selective 5-HT6R antagonists is guided by established pharmacophore models and advanced computational techniques. These approaches aim to optimize ligand-receptor interactions, leading to high affinity and selectivity.
The rational design of 5-HT6R antagonists often follows a defined pharmacophore model. This model typically includes key features such as a hydrophobic aromatic fragment, a hydrogen bond acceptor, and a basic center that can be protonated. For instance, a common strategy involves using a 2-phenylpyrrole scaffold as the hydrophobic element, with a sulfonyl group at the N1 position of the pyrrole (B145914) acting as the hydrogen bond acceptor researchgate.net. The strategic placement of a basic amine center is also crucial for receptor interaction researchgate.net.
Another successful rational design strategy involves creating multifunctional ligands. This approach combines the pharmacophoric elements of a 5-HT6R antagonist with those of another therapeutic agent, such as a cholinesterase inhibitor like donepezil (B133215) researchgate.net. This can lead to compounds with a dual mechanism of action, potentially offering enhanced therapeutic benefits researchgate.net. The stability of the designed compounds is also a key consideration; for example, the sulfonamide group in some ligand series has been replaced with a more stable sulfone group researchgate.net.
Computational methods, including in silico screening, 3D quantitative structure-activity relationship (3D-QSAR) modeling, and molecular docking, are indispensable tools in the design and optimization of 5-HT6R antagonists nih.govresearchgate.net. These techniques allow researchers to predict how different molecules will bind to the receptor and to identify key interactions that contribute to high affinity.
Molecular modeling studies have revealed conserved interactions that are crucial for the binding of ligands to monoamine G-protein coupled receptors (GPCRs). For 5-HT6R, these include a salt bridge or hydrogen bond with the highly conserved aspartate residue Asp3.32 and a CH-π stacking interaction with a phenylalanine residue, Phe6.52 mdpi.com. Additionally, interactions with residues such as Phe5.38 and Asn6.55 appear to be unique to the 5-HT6 receptor subtype and are important for ligand anchoring within the orthosteric binding pocket mdpi.com. Molecular dynamics simulations can further be used to assess the stability of the ligand-receptor complex over time nih.gov.
Exploration of Structural Modifications and Their Impact on Receptor Affinity
Systematic structural modifications of lead compounds are essential for refining their pharmacological profile. By analyzing the effects of these changes, researchers can build a comprehensive understanding of the SAR for 5-HT6R ligands.
The nature and position of substituents on the core scaffold of a 5-HT6R ligand can have a profound impact on its binding affinity and selectivity. The aromatic hydrophobic part of the molecule, for example, can accommodate a variety of aromatic or heteroaromatic rings, which can be inserted into a hydrophobic pocket formed by specific amino acid residues within the receptor researchgate.net.
The size and geometry of alicyclic amine substituents also play a critical role. These groups influence the formation of a salt bridge between the basic center of the ligand and a corresponding acidic residue in the receptor's binding site, which in turn affects the compound's activity and selectivity acs.org. Studies have shown that certain alicyclic amines with exocyclic amino groups can be detrimental to binding at the 5-HT6R acs.org.
Controlling the conformational flexibility of a ligand is a widely used strategy in drug design to improve potency and selectivity researchgate.net. By rigidifying a flexible molecule, the entropic penalty associated with the ligand adopting its preferred binding conformation is minimized, which can lead to a significant enhancement in binding affinity researchgate.net. This principle of conformational restriction is a core aspect of medicinal chemistry and has been applied to the design of novel N(1)-arylsulfonyl-3-aminoalkoxy indoles as 5-HT6R ligands researchgate.net.
Recent studies have highlighted the critical role of halogen bonds in stabilizing the binding of ligands to the 5-HT6 receptor nih.govresearchgate.net. A halogen bond is a directional, noncovalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base, such as the carbonyl oxygen of the protein backbone nih.govnih.gov.
In a series of benzimidazole-based 5-HT6R antagonists, the introduction of a chlorine or bromine atom resulted in significantly higher binding affinity compared to their non-halogenated counterparts nih.govresearchgate.net. Molecular modeling and site-directed mutagenesis studies confirmed that this enhanced affinity is due to the formation of a halogen bond between the chlorine substituent and the backbone carbonyl group of Alanine 157 (A1574.56) in the fourth transmembrane domain of the receptor nih.gov. The removal of the halogen atom led to a notable drop in affinity, underscoring the importance of this interaction for stabilizing the ligand within the binding pocket nih.govresearchgate.net. The strength of this interaction generally follows the trend F << Cl < Br < I nih.gov.
Table 1: Impact of Halogen Substitution on 5-HT6R Binding Affinity This table presents a selection of compounds and their corresponding binding affinities (Ki) to illustrate the effect of halogen substituents. Data is derived from published research findings. nih.govresearchgate.net
| Compound | R1 | R2 | Halogen (X) | Ki (nM) |
| 7 | H | H | Cl | 9 |
| 10 | Me | Me | Cl | 25 |
| 16 | H | H | Br | 12 |
| 17 | Me | Me | Br | 37 |
| 18 | H | H | H | 144 |
| 19 | Me | Me | H | 195 |
Identification of Key Pharmacophore Features for 5-HT6R Antagonism
The design of potent and selective 5-HT6 receptor antagonists is guided by a well-defined pharmacophore model. This model outlines the essential structural features and their spatial arrangement required for a molecule to effectively bind to and block the receptor. Key features of the 5-HT6 receptor antagonist pharmacophore include:
A Positive Ionizable Group: Typically a protonated amine, this group is crucial for forming a salt bridge with a conserved aspartate residue (Asp3.32) in the third transmembrane domain (TM3) of the receptor. This interaction is a primary anchor for the ligand within the binding pocket.
A Hydrogen Bond Acceptor: Often a sulfonyl or amide oxygen, this feature forms hydrogen bonds with key amino acid residues such as Ser5.43 and Asn6.55, further stabilizing the ligand-receptor complex. nih.govacs.org
An Aromatic Ring: This feature engages in π-π stacking or other non-covalent interactions with aromatic residues in the binding site, such as phenylalanine (Phe6.52), enhancing ligand binding. nih.govacs.org
The spatial relationship between these features is critical for optimal receptor antagonism. The interplay of these interactions dictates the potency and selectivity of the antagonist.
Development of Novel 5-HT6R Antagonist Chemotypes
Building upon the established pharmacophore model, medicinal chemists have developed a variety of chemical scaffolds that exhibit potent 5-HT6 receptor antagonism. These efforts have led to the discovery of structurally diverse compounds with improved pharmacological properties.
Tryptamine (B22526) Derivative Scaffolds
Tryptamine, being structurally related to the endogenous ligand serotonin (B10506), has served as a foundational scaffold for the design of 5-HT6 receptor antagonists. Early research in this area focused on arylsulfonyltryptamine analogs. The structure-activity relationship (SAR) of these compounds revealed several key insights:
The arylsulfonyl group attached to the indole (B1671886) nitrogen was found to be a critical component, likely acting as the hydrogen bond acceptor in the pharmacophore.
Substitutions on the aryl ring of the sulfonyl moiety significantly influence potency.
Modifications to the ethylamino side chain of the tryptamine core also impact affinity and selectivity.
More recent explorations have introduced conformational constraints to the tryptamine scaffold, such as the incorporation of a cyclopropyl (B3062369) ring, to enhance binding affinity and selectivity.
| Compound | Modification | 5-HT6R Affinity (Ki, nM) |
| MS-245 | N-phenylsulfonyl-5-methoxy-N,N-dimethyltryptamine | High |
| Cyclopropyl-tryptamine analog | Cyclopropyl ring on the α-position of the tryptamine side chain | ~150 |
Indolylsulfonamide Amine Series
A significant advancement in the development of 5-HT6R antagonists has been the exploration of the indolylsulfonamide amine series. These compounds have demonstrated potent antagonistic activity, with some exhibiting Kb values in the low nanomolar range. The general structure consists of an indole ring, a sulfonamide linker, an aryl ring, and a terminal amine.
Key SAR findings for this series include:
The nature and substitution pattern of the aryl ring are critical for potency.
The length of the alkyldiaamine chain connecting the aryl ring and the terminal amine influences activity.
The indole moiety serves as a crucial hydrophobic and aromatic feature.
One notable compound from this series, 9y, has demonstrated not only high potency but also favorable pharmacokinetic properties and efficacy in animal models of cognition.
| Compound Series | General Structure | Activity Range (Kb, nM) |
| N'-[3-(indole-1-sulfonyl) aryl]-N,N-dimethyl ethane-1,2-diamines | Indole-SO2-Aryl-Linker-N(CH3)2 | 1.8 - 60 |
| N'-[3-(indole-1-sulfonyl) aryl]-N,N-dimethyl propane-1,3-diamines | Indole-SO2-Aryl-Linker-N(CH3)2 | 1.8 - 60 |
Benzimidazole-Based Compounds
Benzimidazole (B57391) derivatives represent another important class of 5-HT6 receptor antagonists. These compounds have been designed based on pharmacophore models and have shown high affinity for the receptor. The benzimidazole scaffold provides a rigid core that can be appropriately substituted to fulfill the pharmacophoric requirements.
The binding mode of these compounds is thought to involve the protonated piperazine (B1678402) ring interacting with Asp3.32, while the benzimidazole ring and its substituents engage in hydrogen bonding and hydrophobic interactions with other residues in the binding pocket.
| Compound | Key Features | 5-HT6R Affinity |
| Series 1-20 | Benzimidazole core with piperazine and aryl substituents | Potent antagonists |
(Pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has yielded highly potent and selective 5-HT6 receptor antagonists. A key feature of some of the most potent compounds in this series is the presence of an intramolecular hydrogen bond, which restricts the conformational flexibility of the molecule and pre-organizes it for optimal binding to the receptor.
SAR studies have shown that:
Substituents at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine ring can be modified to fine-tune potency and pharmacokinetic properties.
The nature of the arylsulfonyl group at the 3-position is crucial for high affinity.
The 2-methylamino group plays a critical role in forming the potency-enhancing intramolecular hydrogen bond.
One of the most potent compounds identified in this class, Phenylsulfonylcyclopentapyrazolopyrimidine 7, exhibits affinity in the low picomolar range.
| Compound | Key Feature | 5-HT6R Affinity |
| Phenylsulfonylcyclopentapyrazolopyrimidine 7 | Cyclopentane ring fused to the pyrazolopyrimidine core | Low picomolar range |
Strategies for Dual-Acting Ligands Targeting 5-HT6R and Other Receptors (e.g., 5-HT3R)
In addition to developing selective 5-HT6R antagonists, there is growing interest in designing dual-acting ligands that target the 5-HT6 receptor and another receptor involved in cognitive processes, such as the 5-HT3 receptor. The rationale behind this approach is that simultaneously modulating multiple targets could lead to enhanced therapeutic efficacy.
The design of such dual-acting ligands often involves a "hybridization" strategy, where pharmacophoric elements of known ligands for each target are combined into a single molecule. A notable example is the development of FPPQ, a dual 5-HT3 and 5-HT6 receptor antagonist. This compound was designed by integrating structural features of known 5-HT3R and 5-HT6R antagonists. FPPQ has demonstrated the ability to reverse cognitive deficits in animal models, supporting the potential of this dual-target approach.
| Compound | Target 1 | Target 2 | Therapeutic Potential |
| FPPQ | 5-HT6 Receptor Antagonist | 5-HT3 Receptor Antagonist | Cognitive Disorders |
Synthetic Methodologies for 5 Ht6 Receptor Antagonists
General Synthetic Strategies for Core Structures
The core structures of many 5-HT6 receptor antagonists are often comprised of a central heterocyclic scaffold, frequently a piperidine (B6355638) or piperazine (B1678402) ring, linked to an aromatic or heteroaromatic moiety, and a sulfonyl-containing group. The general synthetic strategies revolve around the sequential or convergent assembly of these key building blocks.
A common approach begins with the synthesis or procurement of a suitably substituted piperidine or piperazine derivative. This core can then be elaborated through various chemical transformations. For instance, N-arylsulfonylindoles represent a significant class of 5-HT6 receptor antagonists. Their synthesis often involves the reaction of an indole (B1671886) with an arylsulfonyl chloride.
Another prevalent core structure involves a tryptamine (B22526) backbone. The synthesis of tryptamine derivatives can be achieved through methods such as the Fischer indole synthesis, followed by reactions to introduce the ethylamine (B1201723) side chain. Alternatively, commercially available tryptamine can be used as a starting material for further functionalization. The tryptamine skeleton is found in numerous monoterpene alkaloids, and many synthetic strategies utilize tryptamine and its derivatives as precursors.
The synthesis of piperidine-containing antagonists often involves the initial construction of the piperidine ring itself, which can be achieved through various cyclization strategies. One such method is the hydrogenation of corresponding pyridine (B92270) precursors. Modern techniques also employ radical-mediated amine cyclization or transition-metal-catalyzed reactions to form the piperidine ring.
For antagonists like SB 742457 hydrochloride, which features a central sulfamide (B24259) group, a key strategic bond formation is the reaction between an amine (such as a substituted 4-aminopiperidine) and a sulfamoyl chloride, or sequentially with sulfuryl chloride and another amine.
A summary of common core structures and their general synthetic origins is presented in the table below.
| Core Structure | General Synthetic Origin | Key Reactions |
| N-Arylsulfonylindole | Indole and Arylsulfonyl Chloride | Sulfonylation |
| Substituted Tryptamine | Fischer Indole Synthesis or from Tryptamine | Indole formation, Side-chain manipulation |
| Substituted Piperidine | Hydrogenation of Pyridines, Cyclization Reactions | Catalytic Hydrogenation, Annulation |
| Piperazine Derivatives | Cyclization of Diamine Precursors | Condensation, Reductive Amination |
Reaction Pathways for Functionalization and Derivatization
Once the core structure is in place, functionalization and derivatization are crucial for fine-tuning the pharmacological properties of the 5-HT6 receptor antagonist. These reactions target specific positions on the core scaffold to introduce substituents that can enhance potency, selectivity, and pharmacokinetic profiles.
N-Alkylation and N-Arylation: The nitrogen atom of the piperidine or piperazine core is a common site for modification. Reductive amination is a widely used method to introduce a variety of alkyl or aryl groups. This reaction involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ, often using reagents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. For instance, the propargyl group in this compound is introduced via N-alkylation of the piperidine nitrogen.
Sulfonamide Formation: The sulfonamide linkage is a hallmark of many potent 5-HT6 antagonists. This is typically achieved by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine. The diversity of commercially available sulfonyl chlorides allows for the introduction of a wide array of aryl and heteroaryl substituents. For sulfamide derivatives like this compound, the synthesis can involve the reaction of an amine with a pre-formed sulfamoyl chloride or a two-step procedure involving sulfuryl chloride followed by a second amine.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for introducing aryl and heteroaryl groups onto the core structure. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling significant structural diversification.
Modification of Aromatic Rings: The aromatic portions of the molecule can be further modified through electrophilic aromatic substitution reactions like halogenation, nitration, and Friedel-Crafts reactions. These modifications can influence the electronic properties and binding interactions of the antagonist with the 5-HT6 receptor.
A table summarizing common functionalization reactions is provided below.
| Reaction Type | Reagents and Conditions | Purpose |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3) | Introduction of N-substituents |
| Sulfonamide Formation | Sulfonyl Chloride, Base (e.g., Triethylamine) | Installation of the sulfonamide moiety |
| Suzuki Coupling | Boronic Acid, Palladium Catalyst, Base | Aryl/Heteroaryl functionalization |
| Buchwald-Hartwig Amination | Amine, Palladium Catalyst, Base | Formation of C-N bonds |
| Halogenation | N-Halosuccinimide | Modification of aromatic rings |
Stereoselective Synthesis of Chiral Analogues
Chirality can play a significant role in the activity of 5-HT6 receptor antagonists. The three-dimensional arrangement of substituents can profoundly affect the binding affinity and selectivity of a ligand for its receptor. Therefore, the development of stereoselective synthetic methods is of great importance in this field.
For antagonists with chiral centers, particularly within a piperidine ring or an attached side chain, several strategies can be employed to control the stereochemistry:
Use of Chiral Starting Materials: A straightforward approach is to begin the synthesis with a commercially available, enantiomerically pure building block. For example, chiral amino acids or their derivatives can be used to construct specific chiral portions of the target molecule.
Chiral Resolution: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers. This is often achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. Chromatographic separation on a chiral stationary phase is another common method.
Asymmetric Catalysis: The use of chiral catalysts to induce stereoselectivity in a reaction is a powerful and efficient method. For instance, asymmetric hydrogenation of a prochiral olefin or ketone can establish a chiral center with high enantiomeric excess. Asymmetric transfer hydrogenation is another valuable technique.
Substrate-Controlled Diastereoselective Reactions: The existing stereocenters in a molecule can direct the stereochemical outcome of a subsequent reaction. By carefully choosing the reaction conditions and reagents, it is possible to achieve high levels of diastereoselectivity.
For piperidine-containing antagonists, stereoselective synthesis can be achieved through methods like iridium-catalyzed hydrogen borrowing annulation, which can form substituted piperidines with high stereocontrol.
Optimization of Synthetic Routes for High-Yield and Purity
The transition from a laboratory-scale synthesis to a larger-scale production requires careful optimization of the synthetic route to ensure high yields, purity, and cost-effectiveness. Key aspects of this optimization include:
Minimizing the Number of Steps: A shorter synthetic route is generally more efficient and economical. Convergent syntheses, where different fragments of the molecule are prepared separately and then combined, are often preferred over linear syntheses.
Improving Reaction Conditions: This involves screening different solvents, catalysts, temperatures, and reaction times to maximize the yield and minimize the formation of byproducts. The use of design of experiments (DoE) can be a systematic approach to identify optimal conditions.
Purification Methods: Developing robust and scalable purification methods is crucial. While chromatography is widely used in the laboratory, crystallization is often the preferred method for large-scale purification due to its lower cost and higher throughput.
Green Chemistry Principles: Modern synthetic route optimization also considers the environmental impact. This includes using less hazardous reagents and solvents, improving atom economy, and reducing energy consumption. For example, mechanochemical approaches, which involve reactions in the solid state with minimal solvent, are being explored as a sustainable alternative to traditional solution-phase synthesis.
An example of process optimization can be seen in the synthesis of intermediates where a simple extraction can replace column chromatography, significantly improving the efficiency and scalability of the process.
The table below outlines key considerations for synthetic route optimization.
| Optimization Parameter | Strategy | Desired Outcome |
| Route Length | Convergent Synthesis | Increased overall yield, reduced time |
| Reaction Yield | Screening of catalysts, solvents, temperature | Maximized product formation |
| Product Purity | Development of crystallization methods | High-purity final product, simplified purification |
| Scalability | Avoidance of chromatography, use of robust reactions | Feasible and economic large-scale production |
| Sustainability | Use of greener solvents, atom-efficient reactions | Reduced environmental impact |
Advanced Analytical Techniques in 5 Ht6 Receptor Research
In Vitro Radioligand Binding Assays for Receptor Affinity Determination
In vitro radioligand binding assays are a fundamental tool for quantifying the affinity of a test compound for a specific receptor. giffordbioscience.com These assays are considered the gold standard due to their sensitivity and robustness. giffordbioscience.com Competitive binding assays, in particular, are used to determine the inhibition constant (Ki) of a compound, which reflects its binding affinity. giffordbioscience.com
In a typical assay for the 5-HT₆ receptor, membranes from cells engineered to express a high density of the receptor (e.g., HEK293 cells) are incubated with a fixed concentration of a radiolabeled ligand (a "hot" ligand) that is known to bind to the receptor, such as [³H]-LSD or [³H]-5-HT. nih.gov Varying concentrations of the unlabeled test compound (the "cold" ligand), like SB 742457, are added to the mixture. giffordbioscience.com The test compound competes with the radioligand for binding to the 5-HT₆ receptors. giffordbioscience.com
After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, often through rapid vacuum filtration using glass fiber filters that trap the cell membranes. giffordbioscience.comgiffordbioscience.com The radioactivity trapped on the filters is then measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can then be converted to the Ki value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Studies have demonstrated that SB 742457 is a highly potent and selective 5-HT₆ receptor antagonist. selleckchem.com It also exhibits a high affinity for the 5-HT₂ₐ receptor, although this is approximately 40-fold lower than its affinity for the 5-HT₆ receptor.
| Compound | Receptor | Binding Affinity (pKi) |
|---|---|---|
| SB 742457 | 5-HT₆ | 9.63 selleckchem.com |
| SB 742457 | 5-HT₂ₐ | ~8.0 (estimated 40-fold lower affinity) |
Spectroscopic and Chromatographic Methods for Compound Characterization
To ensure the identity, structure, and purity of a compound like SB 742457 hydrochloride, a combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of a compound. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, within the molecule. For SB 742457, ¹H NMR would confirm the presence and connectivity of protons on the quinoline (B57606), benzenesulfonyl, and piperazine (B1678402) rings through their chemical shifts, integration, and coupling patterns. ¹³C NMR would similarly identify all the unique carbon atoms in the structure. For hydrochloride salts, solid-state ³⁵Cl NMR can also be a useful probe to characterize the structure and identify different polymorphic forms.
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, a soft ionization technique like Electrospray Ionization (ESI) would typically be used. ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of the free base (C₁₉H₁₉N₃O₂S). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of SB 742457 would exhibit characteristic absorption bands corresponding to its key functional groups. These would include peaks for the S=O stretching vibrations of the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions), C-N stretching of the piperazine amine, C=C and C=N stretching from the aromatic quinoline system, and C-H stretching and bending vibrations.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of pharmaceutical compounds and separating them from any impurities. nih.gov A stability-indicating reverse-phase HPLC (RP-HPLC) method would be developed and validated for this compound.
A typical RP-HPLC method would utilize a C18 stationary phase column. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. ijprajournal.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of the main compound from any potential synthesis-related impurities or degradation products. Detection would typically be performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. The method would be validated according to International Conference on Harmonisation (ICH) guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Kinetic Modeling Approaches for Receptor Occupancy Studies
To understand how a drug interacts with its target in the living brain, in vivo imaging techniques like Positron Emission Tomography (PET) are combined with kinetic modeling. These studies are essential for confirming target engagement and informing dose selection.
The receptor occupancy of SB 742457 at 5-HT₆ and 5-HT₂ₐ receptors has been quantified in humans using the PET radioligand ¹¹C-GSK215083. nih.govsnmjournals.org Kinetic analysis of the PET data, using approaches such as the multilinear model (MA2), allows for the quantification of radioligand binding in different brain regions. nih.govsnmjournals.org
Pharmacological studies showed that the binding of ¹¹C-GSK215083 in the striatum (a region with high 5-HT₆ density) was blocked by SB 742457, while binding in the frontal cortex (a 5-HT₂ₐ-rich region) was blocked by both SB 742457 and the selective 5-HT₂ₐ antagonist ketanserin. nih.govsnmjournals.org This confirmed that the radioligand binds to both receptor types and that SB 742457 acts as a dual antagonist in vivo. snmjournals.org
Receptor occupancy studies with repeated administration of SB 742457 revealed that 5-HT₆ receptors in the striatum were saturated at all tested doses. nih.gov In contrast, occupancy of 5-HT₂ₐ receptors in the cortex showed a clear dose-dependent relationship. nih.gov These findings suggest that antagonism at both 5-HT₆ and 5-HT₂ₐ receptors may contribute to the therapeutic effects of SB 742457. nih.gov
| Daily Dose | 5-HT₆ Receptor Occupancy (Striatum) | 5-HT₂ₐ Receptor Occupancy (Cortex) |
|---|---|---|
| 3 mg | Saturated | 24% ± 6% |
| 15 mg | Saturated | 35% ± 4% |
| 35 mg | Saturated | 58% ± 19% |
Future Directions and Emerging Research Avenues
Elucidating Underexplored Biochemical and Neurochemical Mechanisms of 5-HT6R Antagonism
While the pro-cognitive effects of 5-HT6R antagonists are primarily attributed to the modulation of cholinergic and glutamatergic systems, a complete picture of their biochemical and neurochemical actions remains to be fully elucidated. researchgate.net Blockade of the 5-HT6 receptor has been shown to enhance both acetylcholine (B1216132) and glutamate-related neurotransmission, which are crucial for learning and memory. researchgate.net These actions are thought to be underpinned by enhancements of not only cholinergic and glutamatergic but also noradrenergic and dopaminergic neurotransmission, alongside learning-associated neuronal remodeling. nih.govnih.gov
Future investigations should focus on the less-explored signaling pathways influenced by 5-HT6R antagonism. Recent studies have revealed that the 5-HT6 receptor can engage with key developmental signaling pathways, including the cyclin-dependent kinase 5 (Cdk5) and the mammalian target of rapamycin (B549165) (mTOR) pathways. nih.gov The constitutive activity of the 5-HT6R has been found to regulate Cdk5, a key player in neuronal migration and neurite outgrowth. nih.gov Furthermore, 5-HT6R blockade can rescue pathological overactivation of the mTOR pathway, which has been linked to social and episodic memory deficits. nih.gov A deeper understanding of how SB-742457 hydrochloride and other antagonists impact these non-canonical signaling cascades could unveil novel therapeutic targets and strategies.
Table 1: Key Neurotransmitter Systems and Signaling Pathways Modulated by 5-HT6R Antagonism
| System/Pathway | Effect of 5-HT6R Antagonism | Potential Therapeutic Implication |
| Cholinergic System | Enhanced Acetylcholine Release | Improvement in Learning and Memory |
| Glutamatergic System | Enhanced Glutamate (B1630785) Neurotransmission | Improvement in Learning and Memory |
| Dopaminergic System | Enhanced Dopamine (B1211576) Neurotransmission | Potential Antidepressant and Anxiolytic Effects |
| Noradrenergic System | Enhanced Norepinephrine (B1679862) Neurotransmission | Potential Antidepressant and Anxiolytic Effects |
| mTOR Pathway | Rescue of Pathological Overactivation | Normalization of Social and Episodic Memory Deficits |
| Cdk5 Pathway | Regulation of Neuronal Migration and Neurite Outgrowth | Potential Role in Neurodevelopmental Processes |
Development of Next-Generation 5-HT6R Modulators
The clinical development of first-generation 5-HT6R antagonists, including SB-742457 (also known as intepirdine) and idalopirdine, has faced challenges, with promising Phase 2 results not always translating into successful Phase 3 outcomes. nih.govnih.gov This has spurred the development of next-generation 5-HT6R modulators with improved pharmacological profiles. Future research will likely focus on developing compounds with enhanced selectivity, novel mechanisms of action (e.g., partial agonists or allosteric modulators), and the ability to engage with multiple targets. For instance, the development of dual-action compounds, such as those targeting both 5-HT6 and 5-HT2A receptors, is an emerging strategy.
Researchers are also exploring the structural basis of 5-HT6R's constitutive activity to design more effective inverse agonists. nih.gov Understanding the specific conformations of the receptor will be crucial in developing next-generation modulators that can more effectively normalize receptor signaling.
Investigation of 5-HT6R Beyond Cognitive Enhancement
The therapeutic potential of modulating 5-HT6R likely extends beyond cognitive enhancement in Alzheimer's disease. Preclinical studies have demonstrated that 5-HT6R antagonists possess anxiolytic and antidepressant-like properties. nih.govnih.gov These effects are thought to be mediated by the enhancement of dopaminergic and noradrenergic neurotransmission. nih.govnih.gov
Furthermore, there is growing interest in the role of 5-HT6R in other neuropsychiatric disorders. The distribution of 5-HT6 receptors in brain regions associated with mood and behavior, such as the limbic system and striatum, suggests their potential involvement in conditions like schizophrenia. nih.gov In fact, the initial interest in targeting 5-HT6 receptors stemmed from the high affinity of several antipsychotic medications for this receptor. nih.gov More recently, the 5-HT6R antagonist masupirdine (B1682835) has shown potential in reducing agitation and aggression-like behaviors in animal models, and a post hoc analysis of a phase 2 trial suggested beneficial effects on these symptoms in Alzheimer's disease. nih.gov Future clinical trials are needed to explore the efficacy of 5-HT6R antagonists in treating the behavioral and psychological symptoms of dementia (BPSD) and other psychiatric conditions.
Table 2: Potential Therapeutic Applications of 5-HT6R Modulation Beyond Cognition
| Potential Application | Underlying Rationale | Supporting Evidence |
| Anxiety Disorders | Modulation of dopaminergic and noradrenergic systems | Preclinical studies showing anxiolytic-like effects |
| Depression | Modulation of dopaminergic and noradrenergic systems | Preclinical studies showing antidepressant-like effects |
| Schizophrenia | High affinity of atypical antipsychotics for 5-HT6R; receptor localization in relevant brain regions | Early research interest and receptor distribution data |
| Agitation and Aggression in Dementia | Modulation of behaviors in animal models | Preclinical data and post hoc analysis of a Phase 2 trial with masupirdine |
Methodological Advancements in Preclinical Modeling of Neurological Disorders
The translation of preclinical findings to clinical success is a significant challenge in the development of drugs for neurological disorders. To improve the predictive validity of preclinical research, there is a need for more sophisticated and robust models. Future advancements in this area will likely involve the development of animal models that more accurately recapitulate the complex pathology of human neurodegenerative diseases. This includes the use of transgenic models that incorporate genetic risk factors for diseases like Alzheimer's.
Beyond traditional animal models, the use of in vitro models, such as those derived from human pluripotent stem cells (hPSCs), offers a powerful platform for studying disease mechanisms and screening potential therapeutic compounds in a human-relevant context. Furthermore, the integration of artificial intelligence (AI) and machine learning into preclinical research can help in the analysis of large datasets, the identification of novel biomarkers, and the creation of personalized statistical models to predict disease progression. These advanced methodologies will be crucial in refining the development and testing of future 5-HT6R modulators.
Q & A
Q. What is the primary pharmacological mechanism of SB 742457 hydrochloride, and how does it interact with 5-HT6 receptors?
this compound is a selective 5-HT6 receptor antagonist with high affinity (pKi = 8.9), demonstrating >250-fold selectivity over 5-HT1, 5-HT2, 5-HT4, and dopamine D2/D3 receptors . Its mechanism involves blocking 5-HT6 receptors, which modulate cortical dopamine and glutamate release, potentially improving cognitive deficits in schizophrenia models. To confirm receptor engagement, researchers should use radioligand binding assays with tritiated ligands (e.g., [³H]-LSD) and compare displacement curves against reference antagonists. Include negative controls (e.g., 5-HT7 receptor-expressing cells) to validate selectivity .
Q. What experimental models are recommended for evaluating SB 742457’s cognitive-enhancing effects?
Preclinical studies often employ:
- Water maze tests to assess spatial memory retention in rodents .
- Novel object recognition (NOR) tasks to evaluate short-term memory.
- Prepulse inhibition (PPI) paradigms for sensorimotor gating, relevant to schizophrenia research. Ensure dose-response curves (0.1–10 mg/kg, i.p. or p.o.) and include positive controls (e.g., donepezil for cholinergic modulation) .
Q. How should researchers ensure compound purity and stability in SB 742457 studies?
- Purity validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards. For new batches, provide NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) data .
- Stability : Store lyophilized powder at –20°C in anhydrous DMSO. Perform accelerated stability tests (40°C/75% RH for 6 months) and monitor degradation via LC-MS .
Advanced Research Questions
Q. How can conflicting data on 5-HT6 receptor roles in cognition be resolved in SB 742457 studies?
Discrepancies may arise from species-specific receptor expression or experimental design. Mitigation strategies include:
- Cross-species validation : Compare results in rats (high hippocampal 5-HT6 density) vs. mice (lower expression) .
- Conditional knockout models to isolate receptor contributions.
- Meta-analysis of published IC₅₀ values and behavioral outcomes using tools like RevMan or PRISMA guidelines .
Q. What are optimal strategies for designing in vivo/in vitro translational studies with SB 742457?
- Dose alignment : Calculate allometric scaling from rodent effective doses (e.g., 3 mg/kg in rats ≈ 0.25 mg/kg in humans) .
- Biomarker integration : Measure CSF monoamines (HPLC-ECD) or phosphorylated CREB levels (Western blot) to correlate target engagement with cognitive outcomes .
- Table 1 : Example translational workflow:
| Stage | Model | Endpoint | Method |
|---|---|---|---|
| In vitro | HEK-293 cells | Receptor binding | Radioligand assay |
| In vivo | Sprague-Dawley rats | NOR performance | Video tracking |
| Clinical | Phase II trials | ADAS-Cog scores | Double-blind RCT |
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Quality-by-Design (QbD) : Optimize reaction parameters (temperature, pH) using DOE software (e.g., MODDE).
- Impurity profiling : Identify byproducts via LC-QTOF and assess pharmacological activity (e.g., off-target binding at α1-adrenergic receptors) .
- Regulatory compliance : Adhere to ICH Q3A/B guidelines for impurity thresholds (<0.15% for unknown impurities) .
Methodological Guidance
Q. What statistical approaches are critical for analyzing SB 742457’s dose-dependent effects?
- Nonlinear regression for IC₅₀/EC₅₀ calculations (GraphPad Prism).
- Mixed-effects models to account for inter-subject variability in longitudinal studies.
- Power analysis (G*Power software) to determine sample sizes (n ≥ 8/group for rodent studies) .
Q. How to validate SB 742457’s target specificity in complex biological systems?
- CRISPR/Cas9 knockout of 5-HT6 receptors in cell lines.
- PET imaging with [¹¹C]-SB-742457 in non-human primates to assess brain penetration and receptor occupancy .
- Off-target screening : Use panels (e.g., Eurofins CEREP) covering 100+ GPCRs, kinases, and ion channels .
Ethical and Safety Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
